molecular formula C7H5N3O3 B12871020 2-Nitrobenzo[d]oxazol-4-amine

2-Nitrobenzo[d]oxazol-4-amine

Cat. No.: B12871020
M. Wt: 179.13 g/mol
InChI Key: CUEDQCYRFXBERX-UHFFFAOYSA-N
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Description

2-Nitrobenzo[d]oxazol-4-amine is a nitro-substituted benzoxazole derivative featuring a nitro group at the 2-position and an amine group at the 4-position of the fused benzoxazole ring. The nitro group is electron-withdrawing, likely influencing the compound’s electronic properties, solubility, and reactivity, which are critical in pharmacological and material science applications.

Properties

Molecular Formula

C7H5N3O3

Molecular Weight

179.13 g/mol

IUPAC Name

2-nitro-1,3-benzoxazol-4-amine

InChI

InChI=1S/C7H5N3O3/c8-4-2-1-3-5-6(4)9-7(13-5)10(11)12/h1-3H,8H2

InChI Key

CUEDQCYRFXBERX-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C2C(=C1)OC(=N2)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrobenzo[d]oxazol-4-amine typically involves the nitration of benzo[d]oxazole derivatives. One common method includes the nitration of benzo[d]oxazole using nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position .

Industrial Production Methods: Industrial production of 2-Nitrobenzo[d]oxazol-4-amine may involve large-scale nitration processes, followed by purification steps such as recrystallization or chromatography to obtain the pure compound. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: 2-Nitrobenzo[d]oxazol-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Nitrobenzo[d]oxazol-4-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Nitrobenzo[d]oxazol-4-amine involves its interaction with specific molecular targets. For instance, in biological systems, the compound may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The nitro group can undergo bioreduction, generating reactive intermediates that can interact with cellular components, thereby exerting its biological effects .

Comparison with Similar Compounds

Substituent Position and Electronic Effects

  • 2-Nitro vs. 5-Nitro Derivatives :
    The position of the nitro group significantly impacts electronic properties. For example, N-(4-Bromophenyl)-5-nitrobenzo[d]oxazol-2-amine (2r) features a nitro group at the 5-position, which may alter resonance stabilization compared to the 2-nitro isomer. Electron-withdrawing nitro groups at the 2-position (as in 2-Nitrobenzo[d]oxazol-4-amine) could enhance electrophilic substitution resistance but reduce solubility in polar solvents .

  • Bromo vs. Nitro Substituents :
    Derivatives like 6-Bromo-N-(4-nitrophenyl)benzo[d]oxazol-2-amine (2q) exhibit bromine at the 6-position, which is less electron-withdrawing than nitro. This may increase lipophilicity and alter binding affinities in biological systems .

Substituent Bulkiness and Steric Effects

  • Alkyl and Fluorinated Derivatives :
    Compounds such as 2-Butylbenzo[d]oxazol-4-amine and 2-(Trifluoromethyl)benzo[d]oxazol-4-amine introduce bulky or fluorinated groups. These substituents may hinder molecular packing (affecting melting points) or enhance metabolic stability in drug design .

Data Tables

Table 1: Key Structural Analogs and Properties

Compound Name Substituent(s) Melting Point Yield Biological Activity
2-Nitrobenzo[d]oxazol-4-amine 2-NO2, 4-NH2 Not reported N/A Unknown
N-(4-Bromophenyl)-5-nitrobenzo[d]oxazol-2-amine 5-NO2, 4-Br-C6H4 Not reported 19% Not reported
2-Butylbenzo[d]oxazol-4-amine 2-C4H9 Not reported N/A Not reported
2-(Trifluoromethyl)benzo[d]oxazol-4-amine 2-CF3 Not reported Discontinued Not reported

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